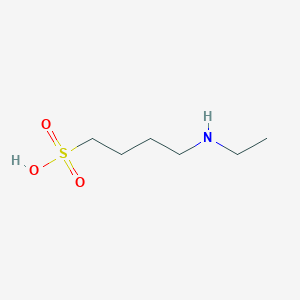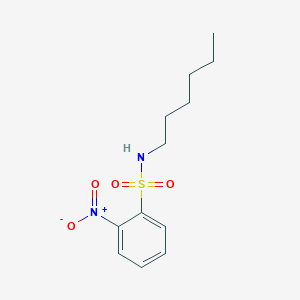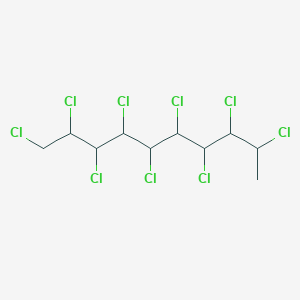
1,2,3,4,5,6,7,8,9-Nonachlorodecane
概要
説明
1,2,3,4,5,6,7,8,9-Nonachlorodecane is a highly chlorinated organic compound belonging to the class of polychloroalkanes It is characterized by the presence of nine chlorine atoms attached to a decane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8,9-Nonachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective addition of chlorine atoms to the decane molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors. The process begins with the purification of decane, followed by its chlorination using chlorine gas. The reaction is carried out in a continuous flow system to ensure consistent product quality. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1,2,3,4,5,6,7,8,9-Nonachlorodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated alcohols or acids.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Chlorinated alcohols, chlorinated acids.
Reduction: Less chlorinated alkanes.
Substitution: Compounds with functional groups replacing chlorine atoms.
科学的研究の応用
1,2,3,4,5,6,7,8,9-Nonachlorodecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential effects on biological systems and its role as a model compound for understanding the behavior of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in drug development and as a reference compound in toxicological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
作用機序
The mechanism of action of 1,2,3,4,5,6,7,8,9-Nonachlorodecane involves its interaction with cellular components. The compound can disrupt cell membranes due to its lipophilic nature, leading to changes in membrane permeability. Additionally, it can interact with enzymes and proteins, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
類似化合物との比較
Similar Compounds
- 1,2,3,4,5,6,7,8-Octachlorodecane
- 1,2,3,4,5,6,7,8,9,10-Decachlorodecane
- 1,2,3,4,5,6,7-Heptachlorodecane
Uniqueness
1,2,3,4,5,6,7,8,9-Nonachlorodecane is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. Compared to its less chlorinated counterparts, it exhibits higher stability and resistance to degradation. This makes it particularly useful in applications requiring durable and persistent compounds.
特性
IUPAC Name |
1,2,3,4,5,6,7,8,9-nonachlorodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl9/c1-3(12)5(14)7(16)9(18)10(19)8(17)6(15)4(13)2-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVJGZMAABNALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(C(C(C(CCl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872686 | |
| Record name | 1,2,3,4,5,6,7,8,9-Nonachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890302-90-6 | |
| Record name | 1,2,3,4,5,6,7,8,9-Nonachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


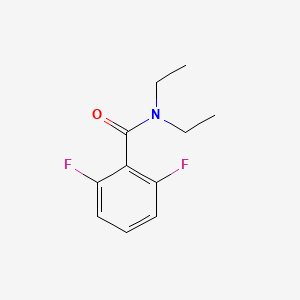
![2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene](/img/structure/B3344621.png)
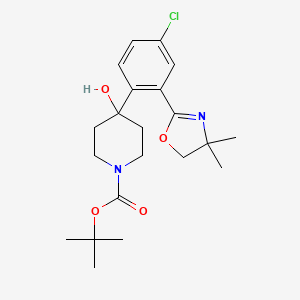

![2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]ethanamine](/img/structure/B3344635.png)
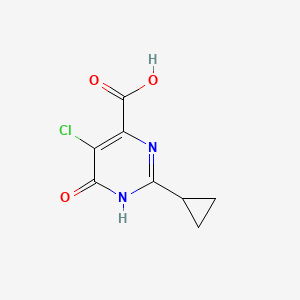
![Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate](/img/structure/B3344651.png)
![2-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B3344658.png)
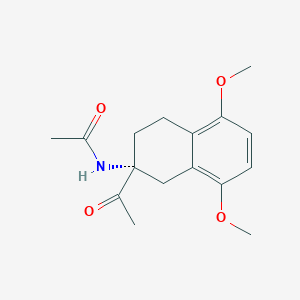
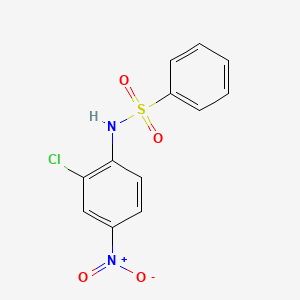
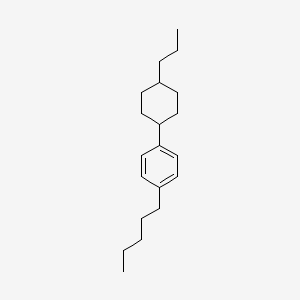
![2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid](/img/structure/B3344713.png)
